4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

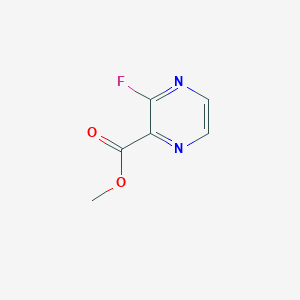

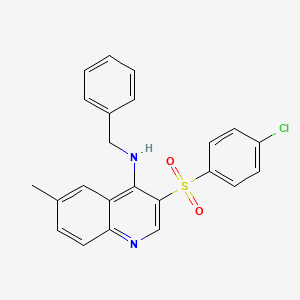

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside is a chemical compound with the molecular formula C21H24O11 . The pyranoside ring in this compound has a chair conformation with the substituted benzene ring occupying an equatorial position . This compound is extensively applied in the field of biomedicine and showcases remarkable efficacy in the management of a plethora of ailments encompassing cancer and inflammation .

Synthesis Analysis

The synthesis of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside involves a range of readily available glycosyl halides by a solvent-free mechanochemical procedure employing a planetary ball mill . A facile and mild glycosylation reaction in a solid-liquid two-phase system (powdered K2CO3/CHCl3) containing a phase transfer catalyst was found to be efficient for the preparation of glucosides .Molecular Structure Analysis

The title compound, C21H24O11, crystallizes exclusively as the β-anomer . The substituent of the protected sugar at position C-3 is in the axial position, while all other groups are in equatorial positions . The pyranoside ring adopts a stable chair conformation .Chemical Reactions Analysis

The chemical reactions involving 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside are dominated by C—H⋯O interactions that lead to the formation of supramolecular layers in the ab plane .Physical And Chemical Properties Analysis

The pyranoside ring in the compound has a chair conformation with the substituted benzene ring occupying an equatorial position . The crystal packing is dominated by C—H⋯O interactions .Scientific Research Applications

Biomedical Research: Cancer and Inflammation Management

This compound has shown remarkable efficacy in managing a wide range of ailments, particularly cancer and inflammation. Its ability to act as a precursor for pharmaceutical agents that target specific molecular pathways makes it a valuable asset in therapeutic strategy development .

Pharmaceutical Agent Production

Due to its versatile nature, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside serves as a precursor in the synthesis of innovative pharmaceutical agents. These agents are designed to selectively interact with molecular targets, potentially leading to breakthroughs in medical treatments .

Chemical Synthesis: Glycosylation Reactions

In organic synthesis, this compound is utilized in glycosylation reactions, which are crucial for attaching sugar moieties to other organic structures. This process is fundamental in the synthesis of various glycoconjugates with potential therapeutic applications .

Biochemical Research: Natural Product Studies

As a natural product, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside is used in the study of life sciences. It aids in understanding the biochemical pathways and interactions within living organisms, contributing to the broader field of biochemistry .

Industrial Applications: High-Yield Synthesis

The compound’s synthesis process has been optimized to overcome low yields and product separation difficulties, making it more accessible for industrial applications. The high-yield synthesis method is advantageous for large-scale production, ensuring a steady supply for research and development .

Reference Standard for Pharmaceutical Testing

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside: is also used as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of experimental results, which is critical in the development and quality control of pharmaceutical products .

Future Directions

Given its efficacy in managing ailments like cancer and inflammation, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside could be further explored in the field of biomedicine . More research could be conducted to understand its mechanism of action and potential applications in treating other diseases.

Mechanism of Action

Target of Action

It is known that this compound is extensively applied in the field of biomedicine and shows remarkable efficacy in the management of ailments encompassing cancer and inflammation . This suggests that its targets may be related to these disease pathways.

Mode of Action

It is known to serve as a precursor for the production of pioneering pharmaceutical agents that selectively address molecular targets , which implies that it may interact with its targets to induce therapeutic effects.

Biochemical Pathways

Given its application in managing cancer and inflammation , it can be inferred that it may influence pathways related to cell proliferation, apoptosis, and inflammatory responses.

Result of Action

Given its efficacy in managing ailments such as cancer and inflammation , it can be inferred that it may induce changes at the molecular and cellular levels that contribute to its therapeutic effects.

properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMQSSFJCERSO-YMQHIKHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2878677.png)

![2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2878680.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)

![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)

![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)

![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)

![N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2878693.png)